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Executive Summary & Biological Context

CDKB8J/19-IN-51 (also identified in literature as Compound 51) is a potent, selective, and orally
bioavailable Type I inhibitor of the Mediator complex-associated kinases CDK8 and CDK19. It
represents a critical evolution in the chemical probe landscape, designed to overcome the
metabolic instability inherent in earlier scaffolds like CCT251545.

The Target: Mediator Kinase Module

CDK8 and its paralog CDK19 form the kinase module of the Mediator complex, a
transcriptional co-regulator essential for RNA Polymerase Il activity.[1][2][3] Unlike cell-cycle
CDKs (e.g., CDK1/2), CDK8/19 regulate stress-response pathways and oncogenic signaling,
particularly the Wnt/

-catenin and STAT1 pathways.

» Therapeutic Rationale: Dysregulation of CDK8 is implicated in colorectal cancer (CRC) and
acute myeloid leukemia (AML).
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e Mechanism of Action: CDK8/19-IN-51 binds in the ATP-binding pocket (DMG-in
conformation), preventing the phosphorylation of the STAT1 transactivation domain (Ser727)
and suppressing Wnt-dependent transcription.

Pathway Visualization

The following diagram illustrates the regulatory role of CDK8/19 and the intervention point of
IN-51.
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Figure 1. Mechanism of Action. CDK8/19-IN-51 inhibits the kinase module, blocking STAT1
Ser727 phosphorylation and Wnt-driven transcription.
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Discovery Logic: Scaffold Morphing & SAR

The discovery of CDK8/19-IN-51 was driven by the need to improve the physicochemical
properties of the precursor molecule, CCT251545. While CCT251545 was potent, it suffered
from rapid metabolism by Aldehyde Oxidase (AO) and high efflux ratios.

The "Scaffold Hop" Strategy

Researchers utilized a scaffold morphing approach, transitioning from a 3,4,5-trisubstituted
pyridine (CCT251545) to a 1,6-naphthyridine core.[4]

Precursor Lead (CDK8/19-IN- .
Feature Rationale
(CCT251545) 51)
o o Increased rigidity and
Core Scaffold Pyridine 1,6-Naphthyridine

novel IP space.

Metabolic Liability

High (AO substrate)

Low

The electron-deficient
pyridine was prone to
nucleophilic attack by
AO.

Blocking Group

None at C-6

5-Amino group

Introduction of an
amino group at C5 of
the naphthyridine
blocks AO metabolism
sterically and

electronically.

Solubility

Moderate

High

The 3-
methoxyazetidine
amide improves
aqueous solubility and

lowers logD.

Structure-Activity Relationship (SAR) Data

The optimization focused on the R-groups at the 2- and 8-positions of the naphthyridine ring.
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CDK8 IC50 CDK19 IC50

Compound Core R1 (C8) R2 (C2)
(nM) (nM)
4-(1-
o Cyclopropyla
CCT251545 Pyridine methylpyrazol " 5.0 6.0
mide
-4-yl)phenyl
4-(1-
Intermediate 1,6-
L methylpyrazol  Methyl ester 12.0 14.0
A Naphthyridine
-4-yl)phenyl
4-(1- 3-
1,6- .
IN-51 o methylpyrazol methoxyazeti 5.1 5.6
Naphthyridine

-4-yl)phenyl dine

Chemical Synthesis Protocol

The synthesis of CDK8/19-IN-51 requires a convergent approach, building the 1,6-
naphthyridine core followed by late-stage functionalization.

Retrosynthetic Analysis

e Disconnection 1: Amide bond formation at C2.
e Disconnection 2: Suzuki-Miyaura coupling at C8 (Biaryl bond).

e Disconnection 3: Formation of the 5-amino-1,6-naphthyridine core.

Step-by-Step Synthesis Workflow

The following protocol is based on the optimized route described in ACS Medicinal Chemistry
Letters (2017).

Step 1. Construction of the Naphthyridine Core
e Reagents: 4-Amino-2-chloropyridine, Ethyl pyruvate, AICI3.

e Procedure: A Friedlander-type condensation or similar cyclization is utilized. 4-amino-2-
chloropyridine is reacted with ethyl pyruvate in the presence of a Lewis acid (AICI3) to yield
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ethyl 5-hydroxy-1,6-naphthyridine-2-carboxylate.

» Note: The hydroxy group at C5 is a handle for subsequent chlorination and amination.

Step 2: Chlorination and Amination (Blocking AO)
o Reagents: POCI3 (Phosphorus oxychloride), then NH3/MeOH (Ammonia in methanol).

e Procedure:
o Reflux the 5-hydroxy intermediate with neat POCI3 to generate the 5-chloro derivative.

o Perform Nucleophilic Aromatic Substitution (SnAr) using ammonia in methanol at elevated
temperature (sealed tube, 100°C) to install the 5-amino group.

o Critical Checkpoint: This 5-amino group is the "shield" against Aldehyde Oxidase.

Step 3: Bromination/Activation at C8
e Reagents: NBS (N-Bromosuccinimide), DMF.

o Procedure: Selective bromination of the 5-amino-1,6-naphthyridine ester at the 8-position.
* Yield: Typically 60-70%.

Step 4: Suzuki-Miyaura Coupling (C8 Functionalization)

o Reagents: 1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole,
Pd(dppf)CI2, K2CO3, Dioxane/Water.

e Procedure:

[e]

Degas the solvent mixture.

o

Add the boronate ester (the "tail" of the inhibitor) and the brominated naphthyridine core.

[¢]

Heat to 90°C under N2 atmosphere for 4 hours.

[¢]

Purify via flash chromatography.
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Step 5: Saponification and Amide Coupling (Final Step)
o Reagents: LIOH (Saponification), then HATU, DIPEA, 3-methoxyazetidine hydrochloride.

e Procedure:

Hydrolyze the ethyl ester using LiOH in THF/Water to obtain the carboxylic acid.

[¢]

Activate the acid with HATU in DMF.

o

o

Add 3-methoxyazetidine hydrochloride and DIPEA.

[¢]

Stir at Room Temperature for 2 hours.
 Purification: Reverse-phase HPLC.

e Final Product:CDK8/19-IN-51.

Synthesis Flowchart

Click to download full resolution via product page

Figure 2: Synthetic route for CDK8/19-IN-51. The sequence highlights the introduction of the 5-
amino group prior to the key coupling steps.

Experimental Validation Protocols
A. In Vitro Kinase Assay (Lanthascreen)

To verify the potency of the synthesized compound, a FRET-based binding assay is standard.

e Reagents: Recombinant CDK8/Cyclin C complex, Eu-anti-GST antibody, AlexaFluor 647-
labeled Tracer (e.g., Kinase Tracer 236).
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e Setup: Mix CDK8 enzyme (5 nM final) with the antibody (2 nM) and tracer in kinase buffer
(50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-35).

e Inhibition: Add CDK8/19-IN-51 (serially diluted in DMSO) to the wells.

e Incubation: 1 hour at Room Temperature.

e Readout: Measure TR-FRET signal (Excitation 340 nm; Emission 665 nm/615 nm).
e Analysis: Plot the emission ratio against log[Inhibitor] to determine IC50.

o Expected Result: IC50 < 10 nM.[5][6][7]

B. Cellular Biomarker Assay (p-STAT1 S727)

This assay confirms target engagement in a cellular context (e.g., SW620 colorectal cancer
cells).

e Cell Culture: Seed SW620 cells in 96-well plates.
e Treatment: Treat cells with CDK8/19-IN-51 for 2—4 hours.

» Stimulation: (Optional) Stimulate with IFN-gamma if basal p-STAT1 is low, though CDK8
regulates basal S727 in many CRC lines.

e Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors.

o Detection: Perform Western Blot or ELISA using an antibody specific for Phospho-STAT1
(Ser727).

o Normalization: Normalize against Total STAT1 or GAPDH.

o Validation: A dose-dependent decrease in p-STAT1 S727 without affecting Total STAT1
levels confirms specific CDK8 inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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